

Propiolamide chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propiolamide*

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **Propiolamide**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of **propiolamide**, a versatile building block in organic synthesis and a key functional group in the development of covalent inhibitors.

Core Chemical and Physical Properties

Propiolamide (CAS RN: 7341-96-0), also known as propiolic acid amide, is a simple yet highly functionalized organic molecule.^[1] Its structure consists of an amide group directly attached to an acetylene moiety, rendering the alkyne electron-deficient and thus susceptible to a variety of chemical transformations.

Physical and Chemical Data

The fundamental properties of **propiolamide** are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	C ₃ H ₃ NO	[1][2]
Molecular Weight	69.06 g/mol	[1][2][3]
Melting Point	57-62 °C	[1][2]
Boiling Point	134.6 ± 23.0 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm ³	[2]
Flash Point	35.2 ± 22.6 °C	[2]
Vapor Pressure	8.0 ± 0.2 mmHg at 25°C	[2]
LogP	-0.08	[2]
Form	Solid	[1]
SMILES String	NC(=O)C#C	[1][2]
InChI Key	HCJTYESURSHXNB-UHFFFAOYSA-N	[1][2]

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of **propiolamide**. While specific spectra are dependent on experimental conditions, the expected features are as follows:

- ¹H NMR:** The spectrum would show a signal for the acetylenic proton (C≡C-H) and a broad signal for the amide protons (-NH₂). The chemical shift of the acetylenic proton is influenced by the electron-withdrawing amide group.
- ¹³C NMR:** Three distinct signals would be observed, corresponding to the carbonyl carbon (C=O) and the two sp-hybridized carbons of the alkyne.
- Infrared (IR) Spectroscopy:** Key vibrational bands would include a sharp peak for the C≡C-H stretch (around 3300 cm⁻¹), a C≡C stretch (around 2100 cm⁻¹), a strong C=O stretch for the primary amide (around 1660 cm⁻¹), and N-H stretching bands (around 3200-3400 cm⁻¹).^[4]

- Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of **propiolamide** (69.06).[5]

Safety and Handling

Propiolamide is considered hazardous.[6] It is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Statements: H302, H315, H319, H335[1] Precautionary Statements: P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338[1]

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (gloves, eye protection).[6] Avoid breathing dust and prevent contact with skin and eyes.[6]

Storage: Store in a cool, dry, well-ventilated place, under an inert atmosphere, typically at 2-8°C.[1][6] Keep containers tightly closed.[6]

Chemical Reactivity and Key Transformations

The reactivity of **propiolamide** is dominated by its electron-deficient alkyne, making it a versatile Michael acceptor and a partner in various cycloaddition and polymerization reactions.

Nucleophilic Conjugate Addition

Propiolamide readily undergoes 1,4-conjugate addition (Michael addition) with a wide range of nucleophiles.[7][8] The electron-withdrawing nature of the amide group activates the alkyne for attack at the β -carbon.[8]

- Thiol-yne Addition: Soft nucleophiles like thiols are particularly effective for addition to **propiolamides**. [9] This reaction is of significant interest in bioconjugation and the development of covalent inhibitors, where the **propiolamide** "warhead" reacts with cysteine residues in target proteins.[10][11] The resulting adducts with thiols are generally stable and the reaction is often considered irreversible under physiological conditions.[7]
- Other Nucleophiles: Other nucleophiles, including amines and hydroxylamines, can also add to the activated alkyne, leading to the formation of various heterocyclic compounds.[12] The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the alkyne)

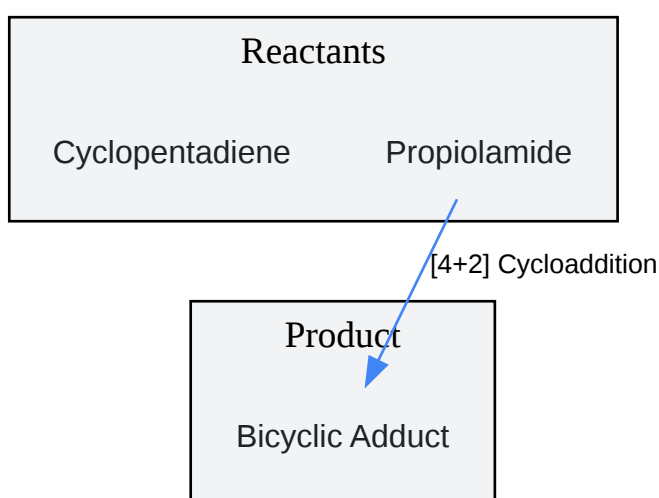
depends on the hardness of the nucleophile; hard nucleophiles favor 1,2-addition while soft nucleophiles favor 1,4-addition.[7][8]

Caption: Mechanism of Thiol-yne Nucleophilic Addition to **Propiolamide**.

Cycloaddition Reactions

As an activated alkyne, **propiolamide** serves as an effective dienophile in cycloaddition reactions.

- [4+2] Cycloaddition (Diels-Alder): **Propiolamide** reacts with electron-rich dienes in Diels-Alder reactions.[13][14] These reactions can be catalyzed by Lewis acids, and enantioselective versions have been developed using chiral copper(II) complexes.[13][14][15][16]
- [2+2] Cycloaddition: Catalytic enantioselective [2+2] cycloadditions between **propiolamide** derivatives and silyl enol ethers have also been reported, providing access to cyclobutene structures.[13][14][15]
- Intramolecular Cyclizations: N-allyl **propiolamides** can undergo intramolecular cyclization reactions catalyzed by various transition metals (e.g., Palladium, Rhodium, Gold) to generate highly substituted γ -lactams and other complex heterocyclic systems.[17]



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Caption: [4+2] Diels-Alder Cycloaddition of **Propiolamide**.

Polymerization

Under certain conditions, **propiolamide** can undergo polymerization. Heating a solution of **propiolamide** in dimethylformamide with a catalytic amount of a base like sodium cyanide can yield a black, polymeric material.^[18] The proposed structure involves a repeating unit formed through a proton-transfer polymerization mechanism, analogous to that of acrylamide.^[18] The resulting polymer exhibits unique properties, including high thermal stability.^[18]

Other Reactions

- Semireduction: **Propiolamide** derivatives can be selectively reduced to the corresponding (E)-acrylamides using transition-metal-free conditions, such as pinacolborane with catalytic potassium tert-butoxide.^[19]

Experimental Protocols

This section provides a generalized protocol for a common reaction involving **propiolamide**: the nucleophilic addition of a thiol. This protocol is based on standard laboratory techniques.^{[20][21][22]}

Protocol: Base-Catalyzed Thiol-yne Addition to Propiolamide

Objective: To synthesize an alkylthio-acrylamide derivative via Michael addition.

Materials:

- **Propiolamide**
- Thiol (e.g., Ethanethiol or Thiophenol)
- Base catalyst (e.g., Triethylamine, TEA)
- Anhydrous solvent (e.g., Tetrahydrofuran, THF, or Acetonitrile, ACN)
- Deionized water

- Brine (saturated aq. NaCl)
- Drying agent (e.g., anhydrous MgSO_4 or Na_2SO_4)
- Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

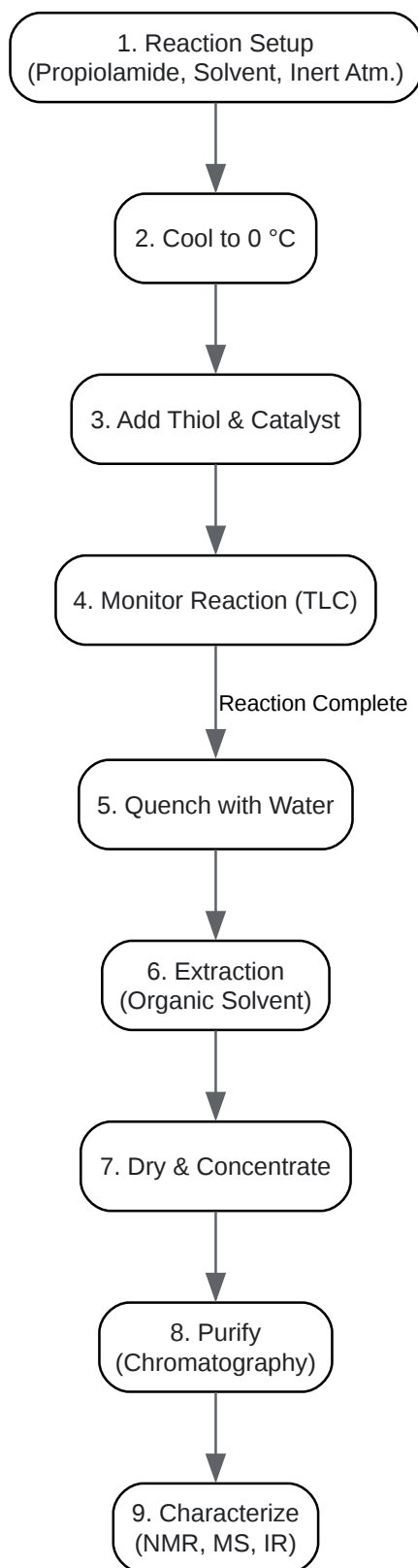
Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Septa and nitrogen/argon inlet
- Syringes
- Ice-water bath
- Rotary evaporator
- Separatory funnel
- Glassware for extraction and purification
- Flash chromatography setup
- TLC plates and developing chamber

Procedure:

- **Reaction Setup:** A dry round-bottom flask is charged with a magnetic stir bar and **propiolamide** (1.0 eq). The flask is sealed with a septum and flushed with an inert gas (N_2 or Ar).
- **Dissolution:** Anhydrous solvent (e.g., THF) is added via syringe to dissolve the **propiolamide**. The solution is cooled to 0 °C in an ice-water bath.
- **Reagent Addition:** The thiol (1.1 eq) is added dropwise to the stirred solution via syringe. Following this, the base catalyst (e.g., TEA, 0.1 eq) is added dropwise.

- **Reaction Monitoring:** The reaction is allowed to stir at 0 °C and may be gradually warmed to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, the reaction mixture is quenched by the addition of deionized water. The solvent is removed under reduced pressure using a rotary evaporator.
- **Extraction:** The aqueous residue is transferred to a separatory funnel and extracted three times with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with deionized water, followed by brine.
- **Drying and Concentration:** The organic layer is dried over an anhydrous drying agent (e.g., MgSO_4), filtered, and concentrated in vacuo to yield the crude product.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure adduct.
- **Characterization:** The structure and purity of the final product are confirmed using NMR, IR, and MS analysis.



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Caption: General Experimental Workflow for Synthesis and Purification.

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- To cite this document: BenchChem. [Propiolamide chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017871#propiolamide-chemical-properties-and-reactivity]

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